N-benzyl-6-chloro-3-tosylquinolin-4-amine
Description
N-benzyl-6-chloro-3-tosylquinolin-4-amine is a quinoline-derived compound featuring a benzyl group at the 4-amino position, a chlorine atom at position 6, and a tosyl (p-toluenesulfonyl) group at position 3. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide (tosyl) and halogen (chloro) groups are pharmacologically relevant .
Properties
IUPAC Name |
N-benzyl-6-chloro-3-(4-methylphenyl)sulfonylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-16-7-10-19(11-8-16)29(27,28)22-15-25-21-12-9-18(24)13-20(21)23(22)26-14-17-5-3-2-4-6-17/h2-13,15H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQUEEJGOROKDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-6-chloro-3-tosylquinolin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the chloro group: The chloro group can be introduced via chlorination using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Tosylation: The tosyl group can be introduced by reacting the intermediate compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-benzyl-6-chloro-3-tosylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions to form new derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling using boron reagents and palladium catalysts to form biaryl derivatives.
Scientific Research Applications
Synthesis of N-benzyl-6-chloro-3-tosylquinolin-4-amine
The compound can be synthesized through various metal-catalyzed reactions, particularly using palladium and copper as catalysts. For instance, a one-pot copper-catalyzed reaction has been developed that allows for the efficient synthesis of functionalized quinolones, including derivatives like this compound. This method involves a cascade reaction that combines SN2, Knoevenagel, and C–N bond formation, making it highly adaptable for introducing diverse functional groups into the quinoline structure .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further investigation in drug development.
Antimicrobial Activity
Recent studies have shown that quinoline derivatives possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
Quinoline derivatives are known to exhibit anticancer activity. Research indicates that N-benzyl derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific structural features of this compound may enhance its potency against certain cancer types .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of quinoline compounds. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating its potential role in treating neurodegenerative disorders .
Case Studies
Several case studies highlight the applications of this compound in medicinal chemistry:
Mechanism of Action
The mechanism of action of N-benzyl-6-chloro-3-tosylquinolin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features and properties of N-benzyl-6-chloro-3-tosylquinolin-4-amine with similar compounds:
Key Observations
Core Heterocycle: Quinoline vs. This difference may influence binding affinity in kinase inhibitors or antimicrobial agents .
Substituent Effects: Position 3: The tosyl group in the target compound introduces sulfonamide functionality, which is absent in analogs like N-(3-chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine. Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase) . Position 6: Chloro (target) vs. trifluoromethyl () substituents differ in electronic effects.
Amine Substituents: Benzyl vs.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~423 g/mol) compared to simpler analogs (e.g., 322.7 g/mol in ) may limit bioavailability. The tosyl group contributes significantly to this increase.
Research Findings and Implications
Challenges and Opportunities
- Solubility : The combination of a benzyl group and tosyl substituent may necessitate formulation strategies (e.g., salt formation) to improve pharmacokinetics.
- Toxicity : Dichlorobenzyl analogs () highlight the need to balance halogen content to avoid off-target effects .
Biological Activity
N-benzyl-6-chloro-3-tosylquinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
This compound belongs to the quinoline family, characterized by a quinoline core substituted with a benzyl group and a tosyl group. This structure is significant for its biological activity, as modifications on the quinoline ring can influence pharmacological properties. The synthesis typically involves electrophilic substitution reactions that allow for the introduction of various substituents on the quinoline framework.
Antimycobacterial Properties
Recent studies have highlighted the antimycobacterial potential of compounds related to quinolines. For instance, a series of 4-aminoquinolines were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis (Mtb) strains. Compounds with structural similarities to this compound exhibited minimal inhibitory concentrations (MICs) comparable to first-line tuberculosis drugs like isoniazid. Specifically, compounds with halogen substitutions showed enhanced activity, indicating that structural modifications can significantly affect efficacy against Mtb .
| Compound | MIC (µM) | Structural Features |
|---|---|---|
| 9n | 2.7 | Benzyloxy-halogenated |
| 9o | 2.8 | Benzyloxy-halogenated |
| 9m | 5.8 | Unsubstituted |
The selectivity of these compounds was assessed using Vero and HepG2 cell lines, revealing that the most active molecules did not significantly alter cell viability at concentrations similar to their MICs, suggesting a favorable selectivity profile .
Mechanistic Insights
The anticancer potential of this compound has been explored through various mechanisms. Research indicates that quinoline derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of mitochondrial functions. For instance, studies have shown that certain quinoline derivatives can inhibit cell proliferation in various cancer cell lines, which may be attributed to their ability to interfere with DNA synthesis and repair mechanisms .
Antioxidant and Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, compounds within this class have demonstrated antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. The antioxidant capacity of related quinoline derivatives has been assessed using assays such as DPPH and ABTS scavenging methods, indicating significant radical scavenging activity .
| Compound Type | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| Quinoline Derivative A | 93.75 | 7.12 |
| Quinoline Derivative B | Significant | Varies |
Case Studies
Several case studies illustrate the biological activity of this compound and its analogs:
- Antimycobacterial Activity : In one study, the compound was tested against drug-resistant strains of Mtb, showing promising results that warrant further investigation into structure-activity relationships (SAR) for optimizing efficacy .
- Anticancer Studies : Another study focused on the effects of quinoline derivatives on breast cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways .
- Antioxidant Effects : A comparative study highlighted the antioxidant capabilities of various quinoline derivatives, establishing a correlation between structural features and radical scavenging efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
